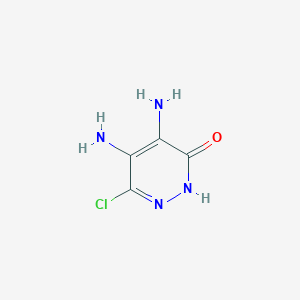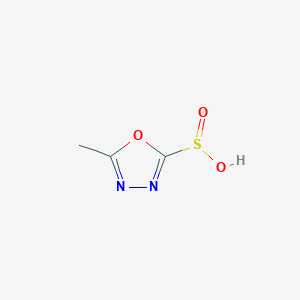![molecular formula C6H6N4 B13107803 Pyrrolo[2,1-c][1,2,4]triazin-4-amine CAS No. 253878-25-0](/img/structure/B13107803.png)
Pyrrolo[2,1-c][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-4-amine typically involves the cyclization of pyrrole derivatives with triazine precursors. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired product.
Industrial Production Methods
For industrial-scale production, a continuous flow process has been developed to ensure the efficient and scalable synthesis of this compound . This method involves the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process is designed to be safe and environmentally friendly, with minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Pyrrolo[2,1-c][1,2,4]triazin-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . By binding to the active site of these enzymes, this compound can block their activity, leading to the modulation of cellular processes and therapeutic effects.
Comparison with Similar Compounds
Pyrrolo[2,1-c][1,2,4]triazin-4-amine is unique due to its fused ring structure and versatile reactivity. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities but different structural features.
Pyrrolo[2,1-d][1,2,3]triazine: A related compound with distinct reactivity and applications.
Pyrrolo[3,2-d][1,2,4]triazine: A compound with a different ring fusion pattern and unique properties.
These compounds share some similarities in their chemical behavior and biological activities but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
253878-25-0 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrrolo[2,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-8-9-6-2-1-3-10(5)6/h1-4H,7H2 |
InChI Key |
BNXCBQYIDHTAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)N=NC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)


![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)




